
Decanoic acid, 6-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decanoic acid, 6-hydroxy-, can be achieved through several methods. One common approach involves the hydroxylation of decanoic acid using specific catalysts and reaction conditions. For instance, the use of cytochrome P450 enzymes in a whole-cell catalytic biosynthesis system has been reported to efficiently produce 6-hydroxydecanoic acid . This method involves the hydroxylation of decanoic acid at the sixth carbon position, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of decanoic acid, 6-hydroxy-, can be achieved through biocatalysis, which offers high selectivity and environmental friendliness compared to traditional chemical synthesis methods . The use of engineered microorganisms, such as Escherichia coli, in a two-step continuous biosynthesis process has been shown to yield significant amounts of 6-hydroxydecanoic acid .
Chemical Reactions Analysis
Microbial Degradation Pathways
6-Hydroxydecanoic acid undergoes β-oxidation in microbial systems, notably in Escherichia coli K-12 strains . Key findings include:
-
Stepwise Shortening : 6-HDA is sequentially shortened by two carbons per cycle via β-oxidation, yielding intermediates like 4-hydroxydodecanoic acid and 6-hydroxytetradecanoic acid .
-
Lactone Formation : Hydroxy acids derived from 6-HDA, such as 4-hydroxydodecanoic acid , spontaneously cyclize to form γ-lactones under aqueous conditions . These lactones resist further microbial degradation, indicating metabolic bottlenecks .
Table 1: Microbial Degradation Products of 6-Hydroxydecanoic Acid
Substrate | Intermediate Products | Final Products | Key Enzymes/Pathways |
---|---|---|---|
6-Hydroxydecanoic acid | 8-Hydroxydodecanoic acid, 6-Hydroxytetradecanoic acid | 4-Hydroxydodecanoic acid γ-lactone | β-Oxidation, lactonization |
Carboxylic Acid Group
-
Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters, as demonstrated in the synthesis of methyl 10-hydroxydecanoate .
-
Salt Formation : Neutralizes bases (e.g., sodium bicarbonate) exothermically, forming water-soluble carboxylate salts .
Hydroxyl Group
-
Oxidation : Susceptible to oxidation by strong agents (e.g., KMnO₄), forming ketones or dicarboxylic acids, though specific derivatives of 6-HDA remain underexplored .
-
Metal Coordination : Binds to divalent cations (e.g., Zn²⁺), influencing solubility and reactivity in biological systems .
Table 2: Reactivity of Functional Groups in 6-Hydroxydecanoic Acid
Functional Group | Reaction Type | Reagents/Conditions | Products |
---|---|---|---|
Carboxylic acid | Esterification | Methanol, H₂SO₄ | Methyl 6-hydroxydecanoate |
Carboxylic acid | Neutralization | NaOH, NaHCO₃ | Sodium 6-hydroxydecanoate |
Hydroxyl | Lactonization | Aqueous, acidic conditions | γ-Lactone derivatives |
Synthetic Modifications
While direct synthetic routes for 6-HDA are sparsely documented, related hydroxy acids are synthesized via:
-
Grignard Reactions : Addition of organomagnesium reagents to carbonyl precursors, followed by oxidation .
-
Biocatalysis : Engineered E. coli strains with modified β-oxidation pathways produce hydroxylated fatty acids , though 6-HDA-specific protocols require further optimization.
Stability and Incompatibilities
-
Thermal Decomposition : Degrades at elevated temperatures (>150°C), releasing CO₂ and water .
-
Incompatible Agents :
Key Research Gaps
Scientific Research Applications
Decanoic acid, 6-hydroxy-, has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: It serves as a model compound for studying the metabolism of medium-chain fatty acids.
Industry: It is used in the production of biodegradable plastics, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of decanoic acid, 6-hydroxy-, involves its interaction with specific molecular targets and pathways. In neurological applications, it has been shown to modulate AMPA receptors and PPAR-γ, which are involved in synaptic transmission and inflammation, respectively . Additionally, its ability to cross the blood-brain barrier allows it to exert effects directly on the central nervous system.
Comparison with Similar Compounds
Decanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the hydroxyl group.
10-Hydroxydecanoic acid: Another hydroxylated decanoic acid with the hydroxyl group at the tenth carbon position.
Capric acid: Another name for decanoic acid, highlighting its use in various industrial applications.
Uniqueness: Decanoic acid, 6-hydroxy-, is unique due to the specific position of the hydroxyl group, which imparts distinct chemical and biological properties
Biological Activity
Decanoic acid, 6-hydroxy- (C10H20O3), is a medium-chain fatty acid that has garnered attention for its diverse biological activities. This article explores its biosynthesis, biological properties, and potential applications based on recent research findings.
1. Biosynthesis and Production
Recent studies have focused on the biosynthesis of ω-hydroxy fatty acids (HFAs) using engineered microorganisms. The AlkBGT system from Pseudomonas putida has been utilized to convert decanoic acid into ω-hydroxydecanoic acid. This bioconversion process involves several genetic modifications to enhance yield:
- Blocking β-oxidation : Deletion of fadE and fadD genes in E. coli strains significantly increased the yield of ω-hydroxydecanoic acid by reducing the consumption of decanoic acid .
- Co-expression of FA transporter : The introduction of the FadL protein improved the conversion efficiency by facilitating fatty acid transport into the cell .
The optimized conditions for this bioconversion included using dimethyl sulfoxide (DMSO) as a co-solvent and Triton X-100 as a surfactant, leading to a notable increase in production rates .
2. Biological Properties
Decanoic acid, 6-hydroxy- exhibits several biological activities that are relevant to various fields such as medicine and nutrition:
2.1 Antioxidant Activity
Research indicates that hydroxy fatty acids possess antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage related to various diseases .
2.2 Neurotrophic Effects
Studies have suggested that decanoic acid derivatives may exhibit neurotrophic activity, potentially aiding in neuroprotection and promoting neuronal health. These compounds have been linked to enhanced cognitive function and may play a role in treating neurodegenerative diseases .
2.3 Estrogen-like Activity
Some research has indicated that certain hydroxy fatty acids can mimic estrogen, suggesting potential applications in hormone-related therapies or as dietary supplements for managing hormonal balance .
3. Case Studies and Research Findings
Several studies have investigated the biological activity of decanoic acid, 6-hydroxy-, highlighting its potential therapeutic uses:
- A study published in the Journal of the American Oil Chemists' Society examined various hydroxy fatty acids, including decanoic acid derivatives, revealing their potential in functional food applications due to their health benefits .
- Research on walnut kernels identified bioactive compounds, including hydroxy fatty acids, emphasizing their medicinal properties and health benefits .
4. Data Table: Biological Activities of Decanoic Acid, 6-Hydroxy-
5. Conclusion
Decanoic acid, 6-hydroxy-, is a compound with significant biological activity that presents opportunities for various applications in medicine and nutrition. Its biosynthetic pathways have been effectively engineered for enhanced production, making it a candidate for further research into its health benefits and therapeutic potentials.
Properties
CAS No. |
16899-10-8 |
---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
6-hydroxydecanoic acid |
InChI |
InChI=1S/C10H20O3/c1-2-3-6-9(11)7-4-5-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) |
InChI Key |
FVYMNKYNSBBJCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.